molecular formula C20H31FO3 B009393 (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid CAS No. 109522-29-4

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid

Cat. No. B009393
M. Wt: 338.5 g/mol
InChI Key: PDPDNJZAEUEKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid, also known as 5F-HETE, is a metabolite of arachidonic acid. It is a potent mediator of inflammation and has been implicated in various pathological conditions.

Mechanism Of Action

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through binding to specific receptors on the surface of target cells. These receptors belong to the G protein-coupled receptor family and are known as BLT1 and BLT2. Activation of these receptors leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and migration, and are therefore important in the development and progression of various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid are diverse and depend on the target cell type and the specific signaling pathways activated. In general, (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid promotes inflammation and cell proliferation, while inhibiting apoptosis and immune function. It also promotes angiogenesis and tumor growth, and can contribute to the development of cardiovascular disease and asthma.

Advantages And Limitations For Lab Experiments

One advantage of studying (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid is its potential as a therapeutic target for various diseases. Understanding its mechanism of action and physiological effects can help in the development of novel therapies. However, there are also limitations to studying (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid. Its effects are complex and depend on various factors, including the target cell type, receptor subtype, and signaling pathway activated. Furthermore, the synthesis of (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid can be challenging, and its stability and solubility can be problematic in lab experiments.

Future Directions

Future research on (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid should focus on its role in specific diseases and the development of novel therapies. This could involve the identification of specific receptor subtypes and signaling pathways involved in its effects, as well as the development of more stable and soluble analogs for use in lab experiments and potential clinical applications. Furthermore, the potential role of (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid in the regulation of immune function and inflammation should be further explored, as this could have implications for the treatment of various inflammatory diseases.

Synthesis Methods

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid can be synthesized by the oxidation of arachidonic acid using lipoxygenase enzymes. The reaction takes place at the 5, 8, 10, and 14 positions of the fatty acid chain, resulting in the formation of (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid.

Scientific Research Applications

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid has been extensively studied for its role in inflammation and its potential as a therapeutic target. It has been implicated in various pathological conditions, including cancer, cardiovascular disease, and asthma. Research has shown that (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid can stimulate the proliferation of cancer cells and promote tumor growth. It has also been shown to play a role in the development of atherosclerosis and other cardiovascular diseases. Furthermore, (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid has been implicated in the pathogenesis of asthma and other inflammatory lung diseases.

properties

CAS RN

109522-29-4

Product Name

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid

Molecular Formula

C20H31FO3

Molecular Weight

338.5 g/mol

IUPAC Name

(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H31FO3/c1-2-3-4-5-6-10-15-19(22)16-11-8-7-9-13-18(21)14-12-17-20(23)24/h6-8,10-11,13,16,19,22H,2-5,9,12,14-15,17H2,1H3,(H,23,24)/b8-7+,10-6-,16-11-,18-13+

InChI Key

PDPDNJZAEUEKOO-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\CC(/C=C\C=C\C/C=C(\CCCC(=O)O)/F)O

SMILES

CCCCCC=CCC(C=CC=CCC=C(CCCC(=O)O)F)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=C(CCCC(=O)O)F)O

synonyms

5-fluoro-12-hydroxyeicosatetraenoic acid
5F-12-HETE

Origin of Product

United States

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